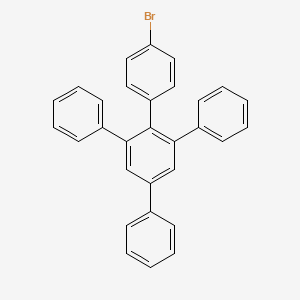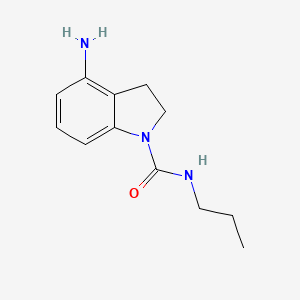
4-Amino-N-propylindoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-propylindoline-1-carboxamide is a compound with the molecular formula C12H17N3O. It belongs to the class of indoline derivatives, which are known for their significant biological and pharmacological activities. Indoline derivatives have been extensively studied due to their presence in various natural products and synthetic drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-propylindoline-1-carboxamide can be achieved through several methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels–Alder synthesis, which forms the indoline ring system . Additionally, catalytic synthesis methods, such as palladium-catalyzed reactions, are also employed to synthesize indoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes. These processes often utilize custom synthesis and bulk procurement methods to ensure the compound is produced in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-N-propylindoline-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are often used in the synthesis of indoline derivatives . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s efficiency and yield .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include modified indoline derivatives with enhanced biological activity .
Applications De Recherche Scientifique
4-Amino-N-propylindoline-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, indoline derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds are also studied for their potential use in treating various diseases and disorders .
Mécanisme D'action
The mechanism of action of 4-Amino-N-propylindoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the carboxamide moiety in indoline derivatives allows them to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various therapeutic effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-Amino-N-propylindoline-1-carboxamide include other indoline derivatives, such as indole-2-carboxamide and indole-3-carboxamide . These compounds share a similar indoline ring system but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the amino and propyl groups attached to the indoline ring. This specific structure contributes to its distinct biological activity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-amino-N-propyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C12H17N3O/c1-2-7-14-12(16)15-8-6-9-10(13)4-3-5-11(9)15/h3-5H,2,6-8,13H2,1H3,(H,14,16) |
Clé InChI |
ZOVRGKLKMOFEOU-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)N1CCC2=C(C=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



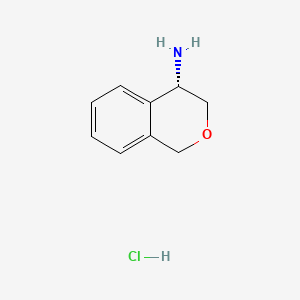

![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)
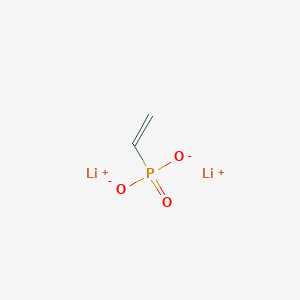

![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
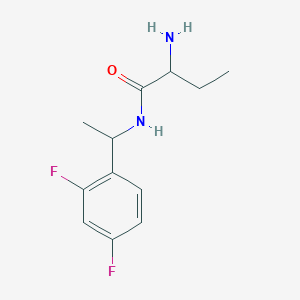
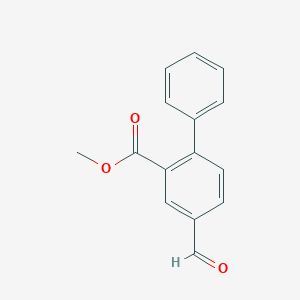
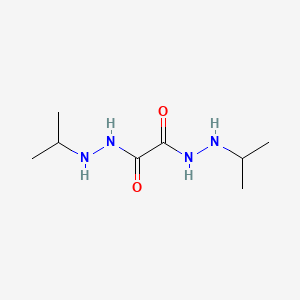
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)

